molecular formula C13H10ClN3O3S B5537396 N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide

N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide

Cat. No. B5537396
M. Wt: 323.76 g/mol
InChI Key: LVSICTBQIRINRG-OVCLIPMQSA-N
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Description

Synthesis Analysis

The synthesis of N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide and related compounds involves several steps, including condensation reactions and the use of specific reagents to introduce the desired functional groups. For instance, the synthesis of similar compounds often employs techniques such as the condensation of hydrazide with aldehydes or ketones in the presence of catalysts to form the hydrazone linkage (Padmavathy & Devi, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide is characterized using various spectro-analytical techniques, including NMR, IR, and mass spectrometry, which provide insights into the arrangement of atoms and the presence of specific functional groups (Demir et al., 2016). Computational studies, such as DFT calculations, are also employed to predict and analyze the molecular geometry, electronic structure, and other properties.

Chemical Reactions and Properties

The chemical reactivity of N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide is influenced by its functional groups. The nitro group, in particular, can participate in various chemical reactions, including reduction and nucleophilic substitution. The presence of the hydrazide moiety allows for the formation of complexes with metals, which can be explored for various applications (Kadhim & Mekky, 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and for potential applications in materials science. X-ray crystallography provides detailed information about the crystal structure and molecular packing (Quoc et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are defined by the compound's functional groups. For example, the hydrazide group's reactivity towards various reagents can lead to the formation of a wide range of derivatives with potential biological activities. The compound's electronic properties, such as HOMO-LUMO gap and electron density distribution, can also be assessed through computational studies to predict its reactivity and stability (Inkaya et al., 2012).

Scientific Research Applications

Synthesis and Optical Applications

  • N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide and related compounds have been synthesized and characterized for their potential in nonlinear optical applications. The synthesis of similar hydrazones and their third-order nonlinear optical properties were investigated, suggesting their applicability in optical devices like limiters and switches due to their promising optical power limiting behavior (Naseema et al., 2010).

Antimicrobial and Antitumor Applications

  • Research into derivatives of thiosemicarbazides, triazoles, and Schiff bases, which are structurally related to N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide, shows promising antihypertensive α-blocking activity, indicating potential for medicinal chemistry applications (Abdel-Wahab et al., 2008).

Material Science and Sensing Applications

  • Metal-organic frameworks (MOFs) functionalized with thienyl groups, similar to the thienyl component in N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide, demonstrate significant gas adsorption, sensing properties, and magnetic properties. These MOFs show potential for use in gas storage, sensing applications, and as materials with magnetocaloric effects (Wang et al., 2016).

Chemical Synthesis and Reaction Studies

  • Studies on the nucleophilic substitution reactions of chlorinated thiophene derivatives, which share structural similarities with N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide, provide insights into the synthesis of thienoanellated heterocycles. This highlights the compound's relevance in facilitating the creation of novel chemical entities (Puschmann & Erker, 1993).

Environmental and Biological Impact

  • Antioxidant effects and biodegradability of compounds structurally related to N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide have been evaluated, indicating potential environmental and biological applications. Such studies assess the environmental impact and biological interactions of these compounds, suggesting their utility in designing environmentally benign materials (Mokhnache et al., 2019).

properties

IUPAC Name

N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c14-12-6-5-11(21-12)8-15-16-13(18)7-9-1-3-10(4-2-9)17(19)20/h1-6,8H,7H2,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSICTBQIRINRG-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-(4-nitrophenyl)acetohydrazide

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